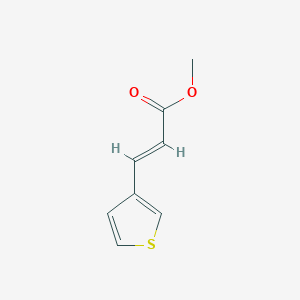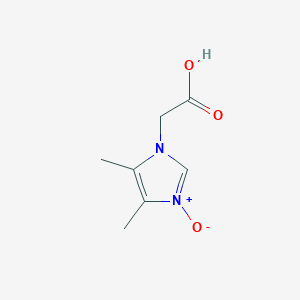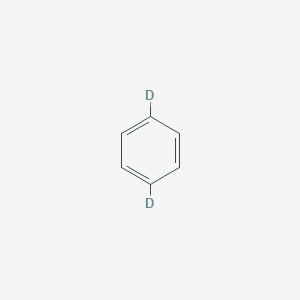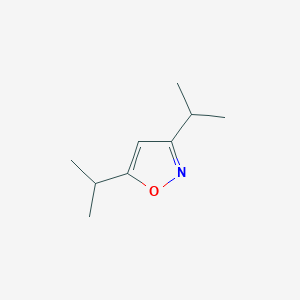
Hydroxyisoneocoprogen I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyisoneocoprogen I is a natural product that belongs to the class of isocoumarin. It is a derivative of isoneocoprogen I, which is produced by the fungus Aspergillus versicolor. Hydroxyisoneocoprogen I has been studied extensively due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Hydroxyisoneocoprogen I is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infection. Hydroxyisoneocoprogen I has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and Physiological Effects:
Hydroxyisoneocoprogen I has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Hydroxyisoneocoprogen I has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which may contribute to its cognitive-enhancing effects.
Vorteile Und Einschränkungen Für Laborexperimente
Hydroxyisoneocoprogen I has several advantages for lab experiments. It is a natural product, which makes it easier to obtain than synthetic compounds. It has also been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. However, there are some limitations to using Hydroxyisoneocoprogen I in lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of Hydroxyisoneocoprogen I. One direction is to further investigate its anti-inflammatory and anti-tumor activities. Another direction is to study its potential as a cognitive enhancer. Additionally, the synthesis method of Hydroxyisoneocoprogen I can be further optimized to increase its yield and purity. The use of Hydroxyisoneocoprogen I in combination with other compounds can also be explored to enhance its therapeutic potential.
Conclusion:
Hydroxyisoneocoprogen I is a natural product that has shown promising results in preclinical studies for its potential therapeutic properties. It has anti-inflammatory, anti-tumor, and anti-microbial activities, and it has been shown to modulate the immune system and improve cognitive function. Hydroxyisoneocoprogen I has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential.
Synthesemethoden
Hydroxyisoneocoprogen I can be synthesized from isoneocoprogen I by using a chemical reaction that involves the addition of a hydroxyl group to the molecule. The synthesis method has been optimized to produce high yields of Hydroxyisoneocoprogen I. The process involves the use of various reagents and solvents, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Hydroxyisoneocoprogen I has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to modulate the immune system and improve cognitive function. Hydroxyisoneocoprogen I has been studied in vitro and in vivo, and it has shown promising results in animal models.
Eigenschaften
CAS-Nummer |
135500-11-7 |
|---|---|
Produktname |
Hydroxyisoneocoprogen I |
Molekularformel |
C31H47FeN6O13 |
Molekulargewicht |
767.6 g/mol |
IUPAC-Name |
[(Z)-5-[3-[5-[3-[[(Z)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[acetyl(oxido)amino]pentanoate;iron(3+) |
InChI |
InChI=1S/C31H47N6O13.Fe/c1-19(11-15-50-31(46)25(32-21(3)39)10-7-12-35(47)22(4)40)16-27(42)36(48)13-5-8-23-29(44)34-24(30(45)33-23)9-6-14-37(49)28(43)17-20(2)26(41)18-38;/h16-17,23-26,38,41H,5-15,18H2,1-4H3,(H,32,39)(H,33,45)(H,34,44);/q-3;+3/b19-16-,20-17-; |
InChI-Schlüssel |
DMTDNUFPIYUNJY-CJEDLIRDSA-N |
Isomerische SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\C(CO)O)[O-])[O-])/CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
Kanonische SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)C(CO)O)[O-])[O-])CCOC(=O)C(CCCN(C(=O)C)[O-])NC(=O)C.[Fe+3] |
Synonyme |
Hydroxyisoneocoprogen I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)

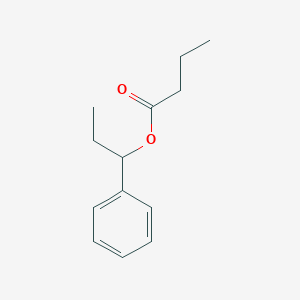
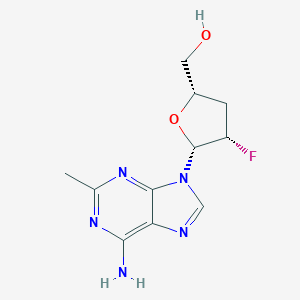
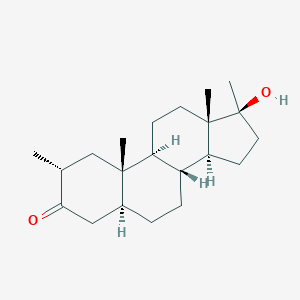
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
